molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No.: B122180
CAS No.: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Description

1,3,5-Trioxane is a chemical compound with the molecular formula C₃H₆O₃. It is a white, highly water-soluble solid with a chloroform-like odor. This compound is a stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms .

Chemical Reactions Analysis

1,3,5-Trioxane undergoes various chemical reactions, primarily involving the release of formaldehyde. Some key reactions include:

Common reagents and conditions used in these reactions include acidic catalysts for trimerization and elevated temperatures for decomposition and polymerization.

Scientific Research Applications

Energy Applications

Fuel Composition
1,3,5-Trioxane has been investigated as a component in fuel formulations. It can be used as a slurry agent for transporting viscous fuels and as a fuel itself. The combination of trioxane with methanol allows for the effective transport of energy values from light hydrocarbons and carbon dioxide sources. This method is particularly relevant in the context of developing alternative energy sources to meet increasing global demands .

Case Study: Methanol and Trioxane Compositions
Research indicates that compositions of methanol and trioxane can be produced from gases containing carbon dioxide and light hydrocarbons. These compositions not only serve as fuels but also enhance the efficiency of transporting solid fuels like asphalt and bituminous mixtures .

Industrial Applications

Binder in Manufacturing
this compound is utilized as a binder in various industrial applications due to its ability to release formaldehyde upon decomposition. This property makes it valuable in the production of textiles and wood products where strong adhesive properties are required .

Table 1: Industrial Uses of this compound

ApplicationDescription
Binder in textilesEnhances adhesion and durability in fabric production
Wood productsUsed as an adhesive for particle board and plywood
Fuel tabletsCombined with hexamine for military cooking fuels

Laboratory Applications

Source of Formaldehyde
In laboratory settings, this compound serves as an anhydrous source of formaldehyde. Its stability allows researchers to utilize it without the complications associated with handling gaseous formaldehyde .

Chemical Synthesis

Polyoxymethylene Production
Trioxane is a precursor for polyoxymethylene plastics, which are widely used in engineering applications due to their excellent mechanical properties. Approximately one million tons of polyoxymethylene are produced annually from trioxane .

Toxicological Studies

Metabolism and Excretion
Studies on the metabolism of this compound have shown that it is excreted primarily unchanged in urine. Understanding its metabolic pathways is crucial for assessing its safety in industrial applications .

Mechanism of Action

The primary mechanism by which 1,3,5-Trioxane exerts its effects is through the release of formaldehyde. This release occurs via thermal decomposition or photochemical reactions, leading to the formation of formaldehyde, which can then participate in various chemical processes . The molecular targets and pathways involved are primarily related to the reactivity of formaldehyde with other compounds.

Comparison with Similar Compounds

1,3,5-Trioxane is unique due to its stable cyclic trimer structure and its ability to release formaldehyde under specific conditions. Similar compounds include:

Each of these compounds has distinct properties and applications, but this compound stands out for its stability and versatility in releasing formaldehyde.

Biological Activity

1,3,5-Trioxane is a cyclic organic compound characterized by its unique structure, which consists of alternating carbon and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound (C₃H₆O₃) is a saturated heteromonocyclic compound with a chair conformation. Its molecular structure allows for unique interactions with biological systems, which contribute to its diverse biological activities. The compound is known for its stability and low toxicity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound derivatives. Research indicates that modifications to the trioxane structure can enhance its antimicrobial efficacy. For instance, a study evaluated a series of 1,3,5-triazine derivatives based on the trioxane framework and identified several compounds with potent antibacterial activity against various pathogens while exhibiting low hemolytic activity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Trioxane Derivative AE. coli32 µg/mL
Trioxane Derivative BS. aureus16 µg/mL
Trioxane Derivative CP. aeruginosa64 µg/mL

Antimalarial Activity

The antimalarial properties of this compound have been particularly noteworthy. Compounds derived from trioxane have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon metabolism within the parasite .

Case Study: Efficacy Against Malaria

A clinical study assessed the efficacy of a trioxane derivative in patients with uncomplicated malaria. The results indicated a rapid reduction in parasitemia levels within 24 hours of administration. Patients reported minimal side effects, highlighting the potential for trioxane-based therapies in malaria treatment .

Toxicological Profile

While exploring the biological activity of this compound, its safety profile is also essential. Studies indicate that trioxane exhibits low acute toxicity in animal models. For example, an assessment revealed that intraperitoneal administration in rats resulted in rapid elimination from tissues with no significant biaccumulation observed .

Table 2: Toxicological Data Summary

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (oral)
NOAEL (No Observed Adverse Effect Level)200 mg/kg bw/day
Main Route of ExcretionExhaled CO₂

Metabolism and Excretion

The metabolic pathway of this compound involves enzymatic transformation primarily to formaldehyde and subsequent products such as carbon dioxide and water. The rapid metabolism suggests that trioxane does not persist in biological systems long enough to accumulate to toxic levels .

Q & A

Q. What are the common laboratory methods for synthesizing 1,3,5-Trioxane, and what are their key considerations?

Basic
this compound is typically synthesized via the cyclotrimerization of formaldehyde under acidic conditions. Key methods include:

  • Catalytic processes : Using ZSM-5 zeolite catalysts, where acidity (controlled by Si/Al ratios) directly impacts yield and selectivity .
  • Ionic liquid-assisted synthesis : Ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions .
  • Aqueous formaldehyde condensation : Requires precise control of pH (~2–4) and temperature (60–80°C) to minimize hydrolysis .
    Methodological Note : Monitor reaction progress via gas chromatography (GC) to optimize formaldehyde conversion rates.

Q. How do catalyst properties (e.g., acidity, pore structure) influence yield and selectivity in this compound synthesis?

Advanced
Catalyst design is critical for balancing activity and selectivity:

  • ZSM-5 zeolites : Higher Brønsted acidity (lower Si/Al ratios) increases trioxane yield but may promote side reactions like methanol formation. Mesoporous ZSM-5 variants improve mass transfer for larger substrates .
  • Heteropoly acids : Phosphotungstic acid (HPW) supported on silica shows higher thermal stability and reusability compared to homogeneous acids .
    Data Contradiction : Some studies report reduced selectivity at very high acid strengths due to over-dehydration. Resolve via controlled catalyst screening under standardized conditions (e.g., fixed-bed reactors) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound purity and structure?

Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ 5.0 ppm, singlet) confirms the cyclic structure, while 13^{13}C NMR distinguishes trioxane from linear oligomers .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 90 (C3_3H6_6O3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (210 nm) quantify impurities like residual formaldehyde .

Q. How can reaction kinetics and thermodynamic models be applied to this compound polymerization?

Advanced
Polymerization kinetics are modeled using:

  • Arrhenius parameters : Activation energy (EaE_a) for thermal decomposition of trioxane (~110 kJ/mol) informs process stability .
  • Phase equilibrium models : Predict vapor-liquid equilibrium (VLE) in trioxane-water systems using activity coefficients (e.g., NRTL model) to optimize solvent removal .
    Experimental Design : Couple differential scanning calorimetry (DSC) with in-situ FTIR to track initiation and propagation steps in copolymerization with dioxolane .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 20 ppm) .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How do ionic liquids modify the vapor-liquid equilibrium (VLE) of this compound-water systems?

Advanced
Ionic liquids (ILs) act as entrainers to shift azeotropic points:

  • Mechanism : ILs like [BMIM][BF4_4] reduce trioxane’s activity coefficient, enhancing relative volatility .
  • Methodology : Measure VLE data using a recirculating still, and validate with UNIFAC models .
    Contradiction : Some ILs may decompose at high temperatures; screen for thermal stability via thermogravimetric analysis (TGA) .

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound?

Advanced
Address inconsistencies (e.g., enthalpy of formation) via:

  • Standardized Calorimetry : Use bomb calorimetry under inert atmospheres to prevent oxidation .
  • Comparative DFT Studies : Benchmark computational results (e.g., Gaussian09) against experimental data to identify outliers .

Q. What challenges arise in synthesizing ultra-high molecular weight polyformaldehyde from this compound?

Advanced
Key issues include:

  • Thermal Instability : Degradation above 200°C requires stabilizers (e.g., hindered phenols) .
  • End-capping : Acetic anhydride or hexamethyldisilazane terminate chains to prevent unzipping .
    Methodology : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to characterize molecular weight distributions .

Q. How does solvent choice impact this compound solubility and reaction efficiency?

Basic

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) enhances solubility (up to 50 g/L at 25°C) but may interfere with acid catalysts .
  • Water-miscible systems : Ethanol/water mixtures balance solubility and ease of product isolation .

Q. What advanced analytical methods quantify trace impurities in this compound?

Advanced

  • GC-MS with Headspace Sampling : Detects formaldehyde (<1 ppm) via derivatization with DNPH (2,4-dinitrophenylhydrazine) .
  • ICP-OES : Screens for metal catalysts (e.g., Fe, Al) at ppb levels .

Properties

IUPAC Name

1,3,5-trioxane
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InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2
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InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Canonical SMILES

C1OCOCO1
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Molecular Formula

C3H6O3
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DSSTOX Substance ID

DTXSID4021925
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Molecular Weight

90.08 g/mol
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Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG
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Flash Point

113 °F (NTP, 1992), 45 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
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Density

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg]
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Color/Form

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE

CAS No.

110-88-3
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Melting Point

147 °F (NTP, 1992), 64 °C
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.